2-Fluoro-3-(octadecyloxy)propan-1-OL
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Overview
Description
2-Fluoro-3-(octadecyloxy)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorine atom, an octadecyloxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(octadecyloxy)propan-1-OL typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the propane backbone.
Etherification: Attachment of the octadecyloxy group to the propane backbone.
Hydroxylation: Introduction of the hydroxyl group to complete the structure.
Common reagents used in these reactions include fluorinating agents, alkyl halides, and alcohols. The reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(octadecyloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under reflux conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products
The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of the original compound.
Scientific Research Applications
2-Fluoro-3-(octadecyloxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(octadecyloxy)propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the octadecyloxy group play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(hexadecyloxy)propan-1-OL
- 2-Fluoro-3-(dodecyloxy)propan-1-OL
- 2-Fluoro-3-(tetradecyloxy)propan-1-OL
Uniqueness
2-Fluoro-3-(octadecyloxy)propan-1-OL is unique due to its specific combination of a fluorine atom, an octadecyloxy group, and a hydroxyl group
Properties
CAS No. |
63326-71-6 |
---|---|
Molecular Formula |
C21H43FO2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-fluoro-3-octadecoxypropan-1-ol |
InChI |
InChI=1S/C21H43FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(22)19-23/h21,23H,2-20H2,1H3 |
InChI Key |
MNMWFYNRYKINKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)F |
Origin of Product |
United States |
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